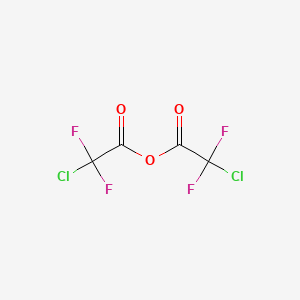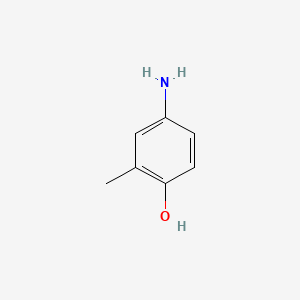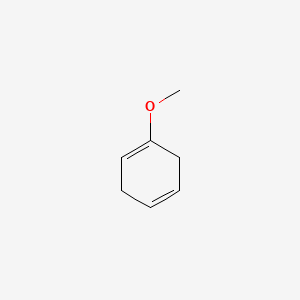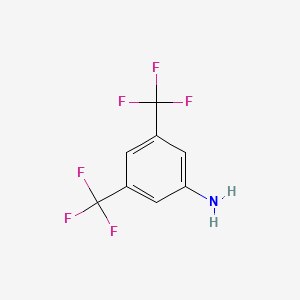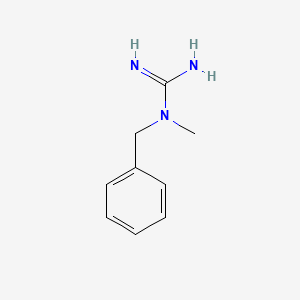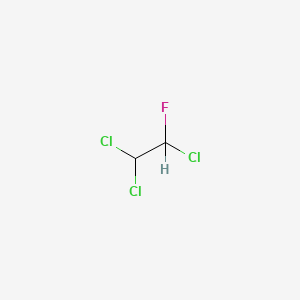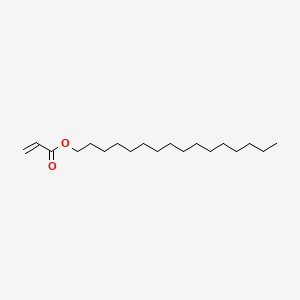
Hexadecyl acrylate
概要
説明
Hexadecyl acrylate (HDA) is a long-chain acrylate compound that has been studied for its polymerization characteristics and potential applications in various fields. The atom transfer radical polymerization (ATRP) of HDA has been shown to be well-controlled, resulting in polymers with a linear increase in molecular weights and relatively low polydispersities . The interest in HDA and its derivatives stems from their potential use in creating materials with desirable properties such as hydrophobic behavior, biodegradability, and suitability for biomedical applications .
Synthesis Analysis
The synthesis of hexadecyl acrylate-based polymers can be achieved through various methods. For instance, ATRP has been used to polymerize HDA using CuSCN as a catalyst
科学的研究の応用
Application 1: Fabrication of Phase Change Microspheres
- Summary of the Application : Hexadecyl acrylate (HA) is used in the fabrication of microspheres with phase change properties . These microspheres can potentially be applied in the field of thermal energy storage .
- Methods of Application or Experimental Procedures : Microspheres with phase change properties were fabricated by polymerization of hexadecyl acrylate (HA) and different cross-linking agents . The samples were characterized by scanning electron microscope (SEM), Fourier transform infrared spectroscopy (FTIR), thermal gravimetric analysis (TGA) .
- Results or Outcomes : The results show that the samples that added cross-linking agents have a smooth surface and the latent heat of them is different . The experiments show that all of the cross-linked copolymer shells can be made into temperature controlled release microspheres . These materials can be potentially applied in the field of thermal energy storage .
Application 2: Dentistry and Biomedical Applications
- Summary of the Application : Acrylates, including Hexadecyl acrylate, are commonly used in dentistry and many other biomedical applications . They are used in the fabrication of artificial nails, eyelashes, nail enhancing polishes, nail builders, and as an adhesive to help artificial nails mold to the natural nail plate .
- Methods of Application or Experimental Procedures : The specific methods of application can vary widely depending on the specific use case. In general, the acrylate is polymerized to form a solid material with the desired properties .
- Results or Outcomes : The use of acrylates in these applications can result in improved performance and durability of the dental or biomedical device .
Application 3: Cosmetics
- Summary of the Application : Acrylates, including Hexadecyl acrylate, are used in various cosmetic products . They are used in hair fixatives, and in the manufacture of artificial nails and eyelashes .
- Methods of Application or Experimental Procedures : The acrylate is typically polymerized and then incorporated into the cosmetic product .
- Results or Outcomes : The use of acrylates in these applications can enhance the performance and longevity of the cosmetic product .
Application 4: Automobile Industry
- Summary of the Application : Acrylates, including Hexadecyl acrylate, are used in the automobile industry for oil seals and packaging .
- Methods of Application or Experimental Procedures : The acrylate is typically polymerized and then used in the manufacture of the oil seal or packaging .
- Results or Outcomes : The use of acrylates in these applications can result in improved performance and durability of the oil seal or packaging .
Application 5: Coatings and Paints
- Summary of the Application : Acrylates, including Hexadecyl acrylate, are used in the manufacture of co-polymers for coatings and paints . They provide desirable properties such as transparency, flexibility, toughness, and hardness .
- Methods of Application or Experimental Procedures : The acrylate is typically polymerized and then incorporated into the coating or paint product .
- Results or Outcomes : The use of acrylates in these applications can enhance the performance and longevity of the coating or paint product .
Application 6: Diapers
- Summary of the Application : Acrylates, including Hexadecyl acrylate, are used in the manufacture of superabsorbent polymers, which are used in diapers . They provide the ability to absorb and retain large amounts of a liquid relative to their own mass .
- Methods of Application or Experimental Procedures : The acrylate is typically polymerized and then incorporated into the diaper product .
- Results or Outcomes : The use of acrylates in these applications can enhance the performance and comfort of the diaper product .
Safety And Hazards
将来の方向性
Microspheres with phase change properties were fabricated by polymerization of hexadecyl acrylate (HA) and different cross-linking agents . These materials can be potentially applied in the field of thermal energy storage . The use of visible light as photoinitiator and initiator-less photopolymerization (by click chemistry) were concluded as future research directions .
特性
IUPAC Name |
hexadecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h4H,2-3,5-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUWXKXFAIFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25986-78-1 | |
| Record name | 2-Propenoic acid, hexadecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0065434 | |
| Record name | Hexadecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid, Other Solid | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Hexadecyl acrylate | |
CAS RN |
13402-02-3 | |
| Record name | Hexadecyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


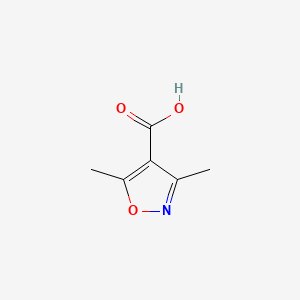
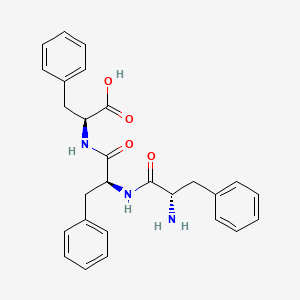
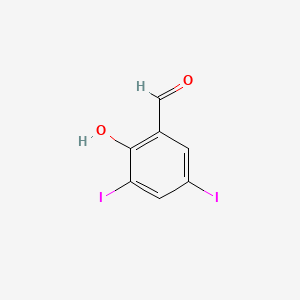
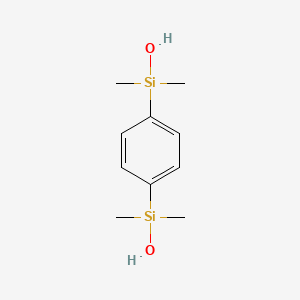
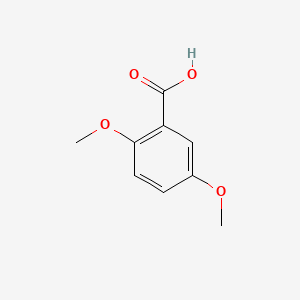
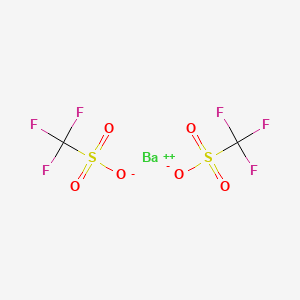
![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)
